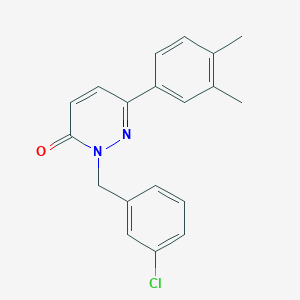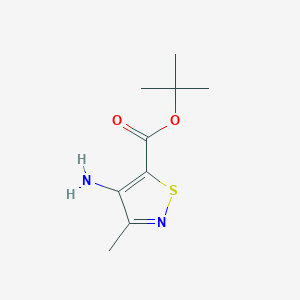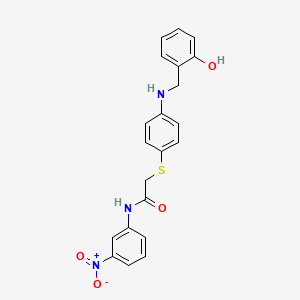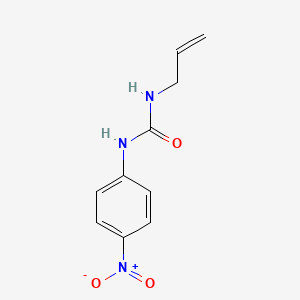
2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one (CBDMPP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. CBDMPP is a pyridazine-based compound that exhibits unique chemical and physical properties, making it an attractive target for researchers worldwide.
Mechanism of Action
The exact mechanism of action of 2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. 2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. Moreover, 2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one has been shown to induce the expression of pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one has been shown to exhibit potent antiproliferative activity against various cancer cell lines, with IC50 values ranging from 0.2 to 2.5 μM. Moreover, 2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition to its anticancer properties, 2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one has also been investigated for its potential use as an anti-inflammatory agent, with promising results. 2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one is its potent antiproliferative activity against various cancer cell lines, making it an attractive target for researchers in the field of medicinal chemistry. Moreover, 2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one has been shown to exhibit selectivity towards cancer cells, with minimal toxicity towards normal cells. However, one of the main limitations of 2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one is its poor solubility in aqueous media, which can limit its bioavailability and therapeutic efficacy.
Future Directions
There are several future directions for the research and development of 2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one. One of the main areas of focus is the optimization of its chemical structure to improve its solubility and bioavailability. Moreover, the development of 2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one derivatives with enhanced anticancer properties and selectivity towards cancer cells is also an area of interest. Furthermore, the investigation of the mechanism of action of 2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one and its potential use as an anti-inflammatory agent warrants further research. Finally, the evaluation of the in vivo efficacy and toxicity of 2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one and its derivatives is essential for the development of novel therapeutic agents.
Synthesis Methods
The synthesis of 2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one involves the reaction of 3,4-dimethylphenylhydrazine with 3-chlorobenzaldehyde in the presence of a base, followed by the cyclization of the resulting intermediate with ethyl acetoacetate. The final product is obtained after purification by recrystallization or column chromatography. The synthesis of 2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one is relatively straightforward and can be achieved in moderate to high yields.
Scientific Research Applications
2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of novel anticancer agents. Several studies have shown that 2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, 2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition to its anticancer properties, 2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one has also been investigated for its potential use as an anti-inflammatory agent, with promising results.
properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-6-(3,4-dimethylphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O/c1-13-6-7-16(10-14(13)2)18-8-9-19(23)22(21-18)12-15-4-3-5-17(20)11-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYIQPPBNXIDMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,5-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2455961.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2455962.png)
![5-chloro-2,4-dihydroxy-6-methyl-3-[(2E,4E)-3-methyl-5-(1,2,6-trimethyl-5-oxocyclohex-3-en-1-yl)penta-2,4-dienyl]benzaldehyde](/img/structure/B2455965.png)

![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2455967.png)

![[(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid](/img/structure/B2455973.png)
![N-cyano-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-fluoro-3-nitroaniline](/img/structure/B2455975.png)
![6-[4-(3-cyclopentylpropanoyl)-1,4-diazepan-1-yl]-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2455976.png)
![3-allyl-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2455977.png)


